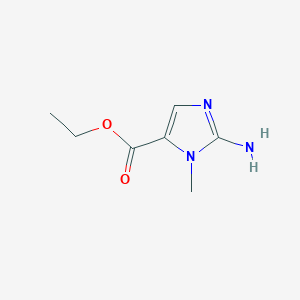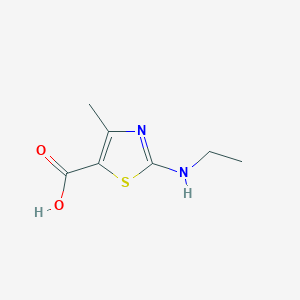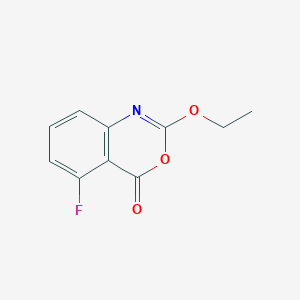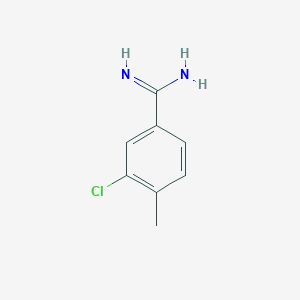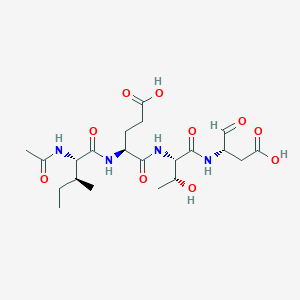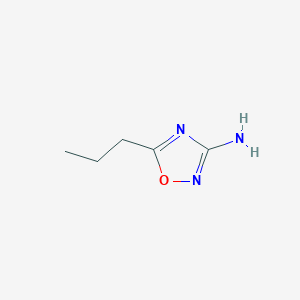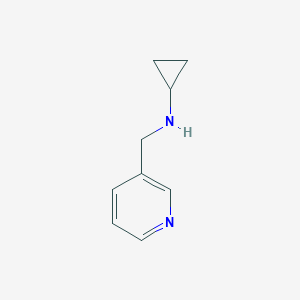
N-(pyridin-3-ylmethyl)cyclopropanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-(pyridin-3-ylmethyl)cyclopropanamine and related compounds typically involves complex organic reactions. For instance, pyridinium ylide-mediated reactions have been employed for the highly stereoselective synthesis of polysubstituted cyclopropane derivatives, showcasing the versatility of pyridine-based compounds in organic synthesis (Banothu et al., 2015). Furthermore, diastereoselective synthesis methods using Yb(OTf)3 catalysis have produced pyrrolidines from aldimines and cyclopropanediesters, highlighting the intricate control over stereochemistry in the synthesis of cyclopropane-containing compounds (Carson & Kerr, 2005).
Molecular Structure Analysis
The molecular structure of compounds similar to N-(pyridin-3-ylmethyl)cyclopropanamine often features significant interactions such as C–H⋯N and π⋯π contacts that influence the crystal packing and stability of these compounds. For instance, the crystal structures of N1,N4-bis((pyridine-n-yl)methylene)-cyclohexane-1,4-diamines show effective conformations driven by these interactions, emphasizing the role of pyridine in facilitating intermolecular interactions (Lai, Mohr, & Tiekink, 2006).
Chemical Reactions and Properties
Chemical reactions involving N-(pyridin-3-ylmethyl)cyclopropanamine derivatives can lead to a variety of products depending on the reaction conditions. For example, argentinated N-arylmethyl-pyridin-2-ylmethanimine undergoes gas-phase arylmethyl transfer and cyclodeamination, demonstrating the reactive nature and potential transformations of these compounds (Sun, Wang, & Pan, 2014).
Applications De Recherche Scientifique
Anticancer Activity
A study explored the synthesis of piperazine-2,6-dione derivatives, including those derived from pyridin-3-ylmethanamine, and evaluated their anticancer activity. Compounds exhibited significant anticancer activity against various cancer cell lines, highlighting their potential in anticancer drug development (Sandeep Kumar et al., 2013).
Photodynamic Therapy
Research on the formation of an iron(III) complex involving pyridin-2-ylmethanamine demonstrated its application in photodynamic therapy for breast cancer. The complex showed high anti-proliferation efficiency under light irradiation, suggesting its utility as a photosensitizer in cancer treatment (Zhong‐Hong Zhu et al., 2019).
Anticonvulsant Agents
A series of novel Schiff bases of 3-aminomethyl pyridine, synthesized through condensation reactions, were screened for anticonvulsant activity. Several compounds showed promising results, indicating their potential as anticonvulsant agents (S. Pandey & R. Srivastava, 2011).
Crystal Structure Analysis
The synthesis and crystal structure analysis of N-cyclopropyl-9-(3,4-dicholophenyl)-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione were reported, showcasing the importance of such analyses in understanding compound properties (Feng et al., 2005).
Molecular Interactions
A study on the isomeric N1,N4-bis((pyridine-n-yl)methylene)-cyclohexane-1,4-diamines emphasized the role of C–H⋯N, C–H⋯π, and π⋯π interactions in crystal packing, contributing to the field of molecular engineering and design (C. Lai et al., 2006).
Inflammation Inhibition
New N-pyridinyl(methyl)indolalkanamides were synthesized, acting as non-acidic NSAIDs. Among them, a compound showed higher activity than ibuprofen in the TPA-induced mouse ear swelling assay, indicating its potential as an inflammation inhibitor (Alexandra Dassonville et al., 2004).
Propriétés
IUPAC Name |
N-(pyridin-3-ylmethyl)cyclopropanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-2-8(6-10-5-1)7-11-9-3-4-9/h1-2,5-6,9,11H,3-4,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZFHAPIXJIHOOF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CN=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00360631 |
Source


|
| Record name | N-(pyridin-3-ylmethyl)cyclopropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00360631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyridin-3-ylmethyl)cyclopropanamine | |
CAS RN |
183609-18-9 |
Source


|
| Record name | N-(pyridin-3-ylmethyl)cyclopropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00360631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[(pyridin-3-yl)methyl]cyclopropanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

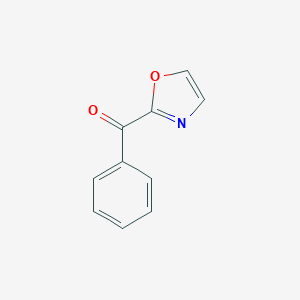
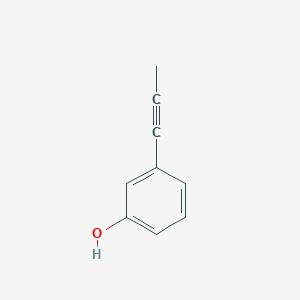

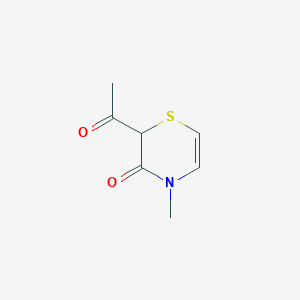

![Ethyl 5-cyano-3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate](/img/structure/B69193.png)
![3-Methyl-5,6-dihydrobenzo[d]isoxazol-7(4H)-one](/img/structure/B69196.png)
